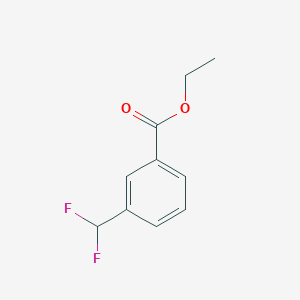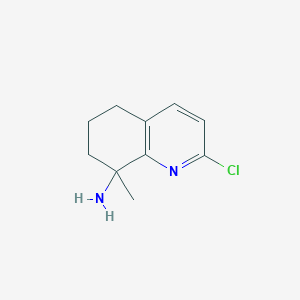
(5-Bromopyridin-2-yl)-(3,5-dichlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromopyridin-2-yl)-(3,5-dichlorophenyl)methanone is an organic compound that features a brominated pyridine ring and a dichlorophenyl group connected through a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)-(3,5-dichlorophenyl)methanone typically involves the reaction of 5-bromopyridine with 3,5-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(5-Bromopyridin-2-yl)-(3,5-dichlorophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
科学的研究の応用
(5-Bromopyridin-2-yl)-(3,5-dichlorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (5-Bromopyridin-2-yl)-(3,5-dichlorophenyl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated pyridine and dichlorophenyl groups. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
(5-Bromopyridin-2-yl)methanol: This compound has a similar brominated pyridine ring but with a hydroxymethyl group instead of a methanone linkage.
5-Bromopyridine-3-carboxylic acid: This compound features a carboxylic acid group instead of a methanone linkage.
Uniqueness
(5-Bromopyridin-2-yl)-(3,5-dichlorophenyl)methanone is unique due to the presence of both brominated pyridine and dichlorophenyl groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
920032-86-6 |
|---|---|
分子式 |
C12H6BrCl2NO |
分子量 |
330.99 g/mol |
IUPAC名 |
(5-bromopyridin-2-yl)-(3,5-dichlorophenyl)methanone |
InChI |
InChI=1S/C12H6BrCl2NO/c13-8-1-2-11(16-6-8)12(17)7-3-9(14)5-10(15)4-7/h1-6H |
InChIキー |
HLGWCNBDVOUDLE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Br)C(=O)C2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide](/img/structure/B13985610.png)
![Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B13985611.png)




![1-Chloro-4-{[(trichloromethyl)disulfanyl]methyl}benzene](/img/structure/B13985648.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B13985655.png)



![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[(triphenylmethoxy)methyl]-](/img/structure/B13985668.png)

